[4-(Difluoromethyl)-2,5-difluorophenyl]boronic acid
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Overview
Description
[4-(Difluoromethyl)-2,5-difluorophenyl]boronic acid: is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of difluoromethyl and difluorophenyl groups attached to a boronic acid moiety. It is widely used in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of [4-(Difluoromethyl)-2,5-difluorophenyl]boronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron reagent in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of various boronic acid derivatives .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: [4-(Difluoromethyl)-2,5-difluorophenyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the boronic acid group to an alcohol or alkane.
Substitution: The boronic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols are used in substitution reactions.
Major Products Formed: The major products formed from these reactions include phenols, quinones, alcohols, alkanes, and various substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, [4-(Difluoromethyl)-2,5-difluorophenyl]boronic acid is used as a building block in the synthesis of complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .
Biology: The compound is used in the study of biological systems, particularly in the development of enzyme inhibitors and probes for biological imaging .
Medicine: In medicine, this compound is used in the synthesis of drug candidates, particularly those targeting cancer and infectious diseases .
Industry: In the industrial sector, the compound is used in the production of advanced materials, including polymers and electronic components .
Mechanism of Action
The mechanism of action of [4-(Difluoromethyl)-2,5-difluorophenyl]boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the development of enzyme inhibitors . The difluoromethyl and difluorophenyl groups enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions .
Comparison with Similar Compounds
- [4-(Difluoromethyl)phenyl]boronic acid
- [2,5-Difluorophenyl]boronic acid
- [4-(Trifluoromethyl)phenyl]boronic acid
Comparison: Compared to similar compounds, [4-(Difluoromethyl)-2,5-difluorophenyl]boronic acid is unique due to the presence of both difluoromethyl and difluorophenyl groups. This combination enhances its reactivity and stability, making it more versatile in various chemical reactions . Additionally, the compound’s ability to form reversible covalent bonds with diols and other nucleophiles makes it particularly valuable in the development of enzyme inhibitors and other biologically active molecules .
Properties
Molecular Formula |
C7H5BF4O2 |
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Molecular Weight |
207.92 g/mol |
IUPAC Name |
[4-(difluoromethyl)-2,5-difluorophenyl]boronic acid |
InChI |
InChI=1S/C7H5BF4O2/c9-5-2-4(8(13)14)6(10)1-3(5)7(11)12/h1-2,7,13-14H |
InChI Key |
MBTXRNFULZLZFK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1F)C(F)F)F)(O)O |
Origin of Product |
United States |
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